2-Isobutoxy-4,6-dimethylbenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isobutoxy-4,6-dimethylbenzonitrile is an organic compound with the molecular formula C₁₃H₁₇NO and a molecular weight of 203.28 g/mol It is characterized by the presence of an isobutoxy group and two methyl groups attached to a benzonitrile core
Preparation Methods
The synthesis of 2-Isobutoxy-4,6-dimethylbenzonitrile typically involves the reaction of 2,4,6-trimethylbenzonitrile with isobutyl alcohol under acidic or basic conditions. The reaction is often catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high purity and yield.
Chemical Reactions Analysis
2-Isobutoxy-4,6-dimethylbenzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically leads to the formation of carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. The reduction process converts the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions where the isobutoxy group is replaced by other nucleophiles such as halides, amines, or thiols. Common reagents for these reactions include alkyl halides, ammonia, and thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
2-Isobutoxy-4,6-dimethylbenzonitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block for complex molecule synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for drug development.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 2-Isobutoxy-4,6-dimethylbenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
2-Isobutoxy-4,6-dimethylbenzonitrile can be compared with other similar compounds, such as:
2-Isopropoxy-4,6-dimethylbenzonitrile: This compound has an isopropoxy group instead of an isobutoxy group. The difference in the alkoxy group can lead to variations in chemical reactivity and biological activity.
2-Methoxy-4,6-dimethylbenzonitrile: With a methoxy group, this compound is more polar and may exhibit different solubility and reactivity compared to this compound.
2-Ethoxy-4,6-dimethylbenzonitrile: The ethoxy group in this compound results in different steric and electronic effects, influencing its chemical and biological properties.
The uniqueness of this compound lies in its specific alkoxy group, which imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
Molecular Formula |
C13H17NO |
---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
2,4-dimethyl-6-(2-methylpropoxy)benzonitrile |
InChI |
InChI=1S/C13H17NO/c1-9(2)8-15-13-6-10(3)5-11(4)12(13)7-14/h5-6,9H,8H2,1-4H3 |
InChI Key |
UOUGRHDRCLVMMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCC(C)C)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.